
4-(Isothiocyanatomethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isothiocyanatomethyl-benzonitrile is an organic compound with the molecular formula C9H6N2S. It is characterized by the presence of both an isothiocyanate group and a benzonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-isothiocyanatomethyl-benzonitrile typically involves the reaction of 4-chloromethylbenzonitrile with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of 4-isothiocyanatomethyl-benzonitrile can be achieved through a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Isothiocyanatomethyl-benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thiourea derivatives.
Scientific Research Applications
4-Isothiocyanatomethyl-benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-isothiocyanatomethyl-benzonitrile involves its interaction with specific molecular targets. For instance, it can inhibit the activity of aldehyde dehydrogenase, an enzyme involved in the detoxification of aldehydes in cells. This inhibition can lead to the accumulation of toxic aldehydes, resulting in cell death. This property is particularly useful in targeting cancer cells, which often have elevated levels of aldehyde dehydrogenase .
Comparison with Similar Compounds
- 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile
- Bis(isothiocyanatomethyl)benzene
- Phenyl isothiocyanate
Comparison: 4-Isothiocyanatomethyl-benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, it lacks the trifluoromethyl group, which can significantly alter its chemical properties and reactivity. Bis(isothiocyanatomethyl)benzene, on the other hand, contains two isothiocyanate groups, making it more reactive and potentially more toxic .
Properties
Molecular Formula |
C9H6N2S |
|---|---|
Molecular Weight |
174.22 g/mol |
IUPAC Name |
4-(isothiocyanatomethyl)benzonitrile |
InChI |
InChI=1S/C9H6N2S/c10-5-8-1-3-9(4-2-8)6-11-7-12/h1-4H,6H2 |
InChI Key |
TZQWCCPNIOIMFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN=C=S)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


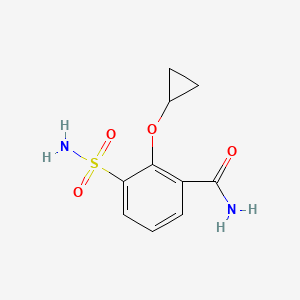
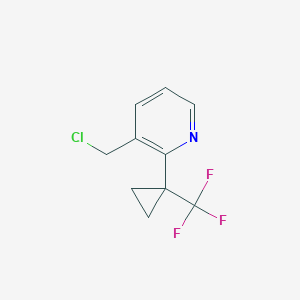
![4-tert-butyl-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide](/img/structure/B14805437.png)
![2-(5-Chloro-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B14805440.png)

![(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(((3aS,4R,7R,8R,8aS)-2,2-dimethylhexahydro-4,7-epoxy[1,3]dioxolo[4,5-c]oxepin-8-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B14805449.png)
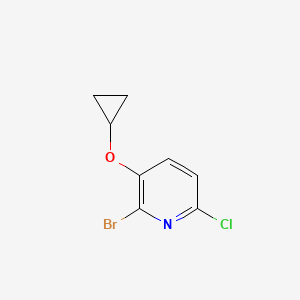
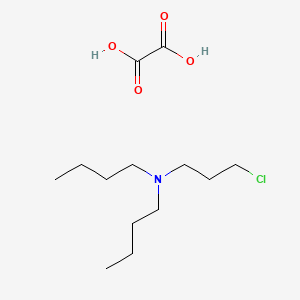
![5-{[4-(Ethoxycarbonyl)piperidin-1-yl]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B14805464.png)
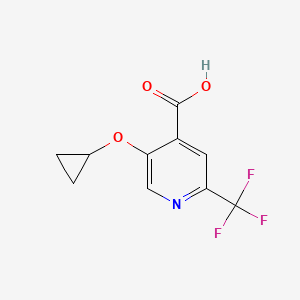

![6-(tert-Butyl) 3-ethyl 2-iodo-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B14805476.png)
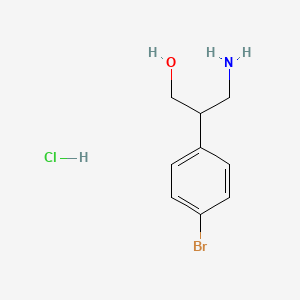
![2-{[(2,5-Dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14805496.png)
